7-Azidoketanserin
Description
7-Azidoketanserin is a photolabile derivative of ketanserin, a well-characterized serotonin (5-HT₂A) receptor antagonist and vesicular monoamine transporter 2 (VMAT2) inhibitor. Structurally, it incorporates an azido group at the 7-position of the ketanserin backbone (Figure 8, compound 26) . This modification enhances its utility as a photoaffinity ligand, enabling covalent crosslinking to VMAT2 for molecular mapping studies. The compound exhibits high affinity for the tetrabenazine (TBZ) binding site on VMAT2, with a Ki of 23 nM for inhibiting [³H]DTBZ binding in bovine chromaffin granule membranes . Its primary applications include elucidating VMAT2 localization and function in tissues such as rat striatum, human adrenal medulla, and pheochromocytoma .
Properties
CAS No. |
95653-71-7 |
|---|---|
Molecular Formula |
C22H21FN6O3 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
7-azido-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H21FN6O3/c23-16-3-1-14(2-4-16)20(30)15-7-9-28(10-8-15)11-12-29-21(31)18-6-5-17(26-27-24)13-19(18)25-22(29)32/h1-6,13,15H,7-12H2,(H,25,32) |
InChI Key |
VRTVLDGNARCSNO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=C(C=C4)N=[N+]=[N-])NC3=O |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=C(C=C4)N=[N+]=[N-])NC3=O |
Other CAS No. |
95653-71-7 |
Synonyms |
7-azido-3-(2-(4-(4-fluorobenzoyl)-1-piperidinyl)ethyl)-2,4-(1H,3H)-quinazolinedione 7-azidoketanserin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Ketanserin Derivatives
Ketanserin and Its Binding Properties
Ketanserin serves as the foundational compound, binding competitively to the TBZ site on VMAT2. Its affinity varies with temperature: Kd = 45 nM at 30°C and 6 nM at 0°C . This temperature dependence suggests conformational flexibility in VMAT2 or ligand-receptor interactions. Ketanserin’s structure comprises a benzoyleneurea moiety linked to a piperidine ring, critical for maintaining binding efficacy .
Impact of Structural Modifications on Binding Efficacy
Key structural modifications to ketanserin and their effects on VMAT2 affinity are summarized below:
Key Findings:
- Linker Length: Lengthening the piperidine-benzoyleneurea linker (Compound 28) reduces affinity 20-fold, emphasizing the importance of spatial alignment .
- Keto Group Integrity: Reduction of the keto group (Compound 29) lowers affinity by ~15-fold, highlighting its role in hydrogen bonding or steric fit .
- Benzoyleneurea Necessity: Substituting this moiety (Compounds 30–32) drastically weakens binding, confirming its role as a pharmacophore .
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